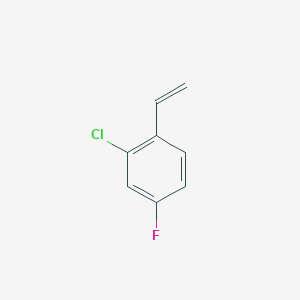

2-Chloro-4-fluoro-1-vinylbenzene

Übersicht

Beschreibung

2-Chloro-4-fluorostyrene is an organic compound with the molecular formula C8H6ClF . It is also known by other names such as 2-chloro-4-fluoro-1-vinylbenzene and 2-chloro-1-ethenyl-4-fluorobenzene . The molecular weight of this compound is 156.58 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorostyrene consists of a benzene ring with a chlorine atom and a fluorine atom attached at the 2nd and 4th positions respectively . It also has a vinyl group (ethenyl) attached to the benzene ring . The InChI string representation of its structure isInChI=1S/C8H6ClF/c1-2-6-3-4-7 (10)5-8 (6)9/h2-5H,1H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluorostyrene include a molecular weight of 156.58 g/mol . It has a XLogP3 value of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 156.0142060 g/mol . It has a topological polar surface area of 0 Ų, indicating it has no polar atoms or polarizable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorostyrene Derivatives

A study described the synthesis of (Z)-fluorostyrene derivatives via nucleophilic desulfinylation of 2-Aryl-1-chloro-1-fluoroethyl sulfoxides, demonstrating the utility of 2-Chloro-4-fluorostyrene in producing fluorostyrene derivatives in a stereoselective manner (Uno, Sakamoto, Semba, & Suzuki, 1992).

Application in Magnetorheological Fluids

Surface grafting techniques using poly(2-fluorostyrene) onto iron particles for thermal–oxidatively stable high viscosity magnetorheological fluid were explored. This process showcased the potential of 2-Chloro-4-fluorostyrene in creating materials with enhanced thermal stability and viscosity control (Sutrisno, Fuchs, Sahin, & Gordaninejad, 2013).

Catalytic Olefination Reaction

A catalytic olefination reaction of aromatic and heteroaromatic aldehydes and ketones to synthesize 2-chloro-2-fluorostyrenes was reported. This demonstrated the application of 2-Chloro-4-fluorostyrene in synthesizing target alkenes efficiently and stereoselectively (Nenajdenko, Shastin, Korotchenko, Varseev, & Balenkova, 2003).

Polymer Science Applications

Studies on novel copolymers of 4-fluorostyrene indicated the potential of 2-Chloro-4-fluorostyrene in synthesizing high Tg copolymers with substantial decreases in chain mobility due to the dipolar character of the monomer unit (Kharas et al., 2010).

Proton Conducting Membranes

Graft copolymers with ionic backbones and hydrophobic fluorinated side chains were prepared using 2-Chloro-4-fluorostyrene, leading to well-ordered morphologies with high thermal degradation temperatures. This highlighted its application in creating advanced materials for proton conductivity (Ingratta, Jutemar, & Jannasch, 2011).

Spectroscopy and Cluster Studies

The R2PI mass spectra of jet-cooled 4-fluorostyrene mixed with various atoms and compounds showed the presence of heterogeneous cluster ions, indicating its use in understanding van der Waals interactions in molecular clusters (Piccirillo et al., 1993).

Eigenschaften

IUPAC Name |

2-chloro-1-ethenyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINMXOBLUKGTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

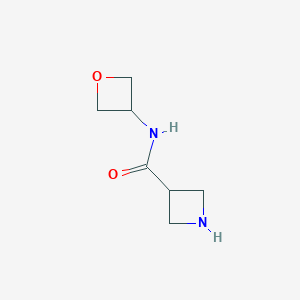

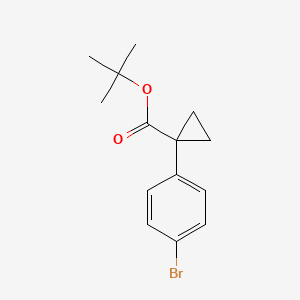

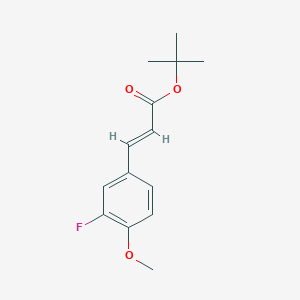

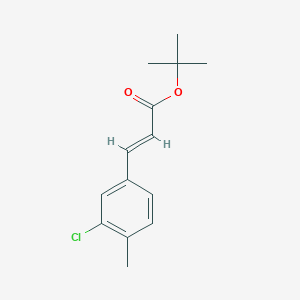

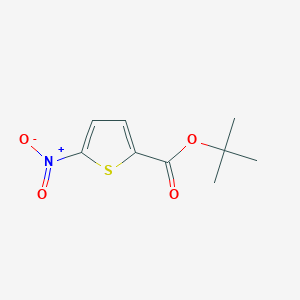

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine](/img/structure/B7939516.png)